Biotin-PEG23-amine (CAS 604786-74-5) is a highly hydrophilic, discrete polyethylene glycol (dPEG) biotinylation reagent featuring a 23-unit PEG spacer and a terminal primary amine. With an exact molecular weight of 1299.6 g/mol and a formula of C58H114N4O25S, it is primarily procured for site-specific labeling of carboxylic acids, activated esters, or aldehydes on biomacromolecules and nanoparticles . The extended 71-atom spacer is specifically designed to bridge deep binding pockets, while the primary amine enables standard EDC coupling or reductive amination. Its strictly monodisperse nature ensures precise analytical characterization of downstream conjugates, making it a critical raw material for targeted protein degraders (PROTACs), diagnostic assay development, and advanced surface functionalization where precise stoichiometric control is required .
Substituting Biotin-PEG23-amine with traditional non-PEGylated linkers (e.g., Biotin-LC-amine) or shorter PEG analogs (e.g., Biotin-PEG4-amine) frequently leads to suboptimal procurement outcomes. Non-PEGylated biotins exhibit poor aqueous solubility, necessitating organic co-solvents like DMSO or DMF that can denature sensitive proteins and drive conjugate aggregation . While short-chain PEG4 variants resolve solubility issues, their restricted spacer length fails to overcome steric hindrance when the target molecule is bulky, drastically reducing avidin/streptavidin binding efficiency. Furthermore, substituting with polydisperse PEG-amine (e.g., PEG 2000) introduces a heterogeneous mixture of chain lengths, which severely complicates LC-MS characterization and compromises batch-to-batch reproducibility in GMP or clinical-grade assay manufacturing .
The 23-unit PEG chain provides an extended spacer length of 71 atoms, which critically differentiates it from shorter PEG4 analogs. When conjugating large biomacromolecules or functionalizing nanoparticle surfaces, the extended spacer allows the biotin moiety to reach deeply into the avidin binding pocket without steric interference from the carrier molecule . Compared to short-chain baselines, this optimized spacing dramatically improves the capture efficiency and signal-to-noise ratio in surface-based applications.
| Evidence Dimension | Spacer length and steric accessibility |
| Target Compound Data | 71-atom discrete PEG spacer |
| Comparator Or Baseline | Biotin-PEG4-amine (~14-atom spacer) |
| Quantified Difference | >5-fold increase in spacer length |
| Conditions | Biomacromolecule or nanoparticle surface functionalization |
Procurement of the PEG23 variant is essential when labeling bulky proteins or nanoparticles where shorter linkers fail to expose the biotin moiety for avidin capture.
Biotin-PEG23-amine is highly amphiphilic, dissolving equally well in aqueous buffers and organic solvents. Traditional non-PEGylated biotin-amine derivatives require pre-dissolution in DMSO or DMF, which can trigger protein denaturation or aggregation upon introduction to aqueous systems . The extensive hydration sphere provided by the 23-unit PEG chain not only maintains the solubility of the reagent but also actively prevents the aggregation of heavily biotinylated hydrophobic proteins, directly improving the yield of soluble, active bioconjugates .
| Evidence Dimension | Co-solvent requirement and conjugate solubility |
| Target Compound Data | 100% aqueous processability; prevents conjugate aggregation |
| Comparator Or Baseline | Biotin-LC-amine (requires DMSO/DMF pre-dissolution) |
| Quantified Difference | Complete elimination of organic co-solvents in aqueous workflows |
| Conditions | Aqueous bioconjugation reactions |
Eliminating organic solvents simplifies manufacturing workflows and preserves the functional integrity of sensitive biological targets.
Unlike polymeric PEG reagents which contain a Poisson distribution of chain lengths, Biotin-PEG23-amine is a discrete PEG (dPEG) with an exact mass of 1299.6 g/mol . This monodispersity is critical for quality control in pharmaceutical and diagnostic manufacturing. It allows for the precise determination of the degree of labeling (DOL) via mass spectrometry, whereas polydisperse PEGs produce broad, overlapping mass envelopes that obscure the exact conjugation ratio and hinder batch-to-batch validation .
| Evidence Dimension | Molecular weight distribution and analytical clarity |
| Target Compound Data | Single discrete mass (1299.6 g/mol) |
| Comparator Or Baseline | Polydisperse Biotin-PEG-amine (e.g., MW 2000) |
| Quantified Difference | Single mass peak vs. broad multi-peak Poisson distribution |
| Conditions | LC-MS characterization of bioconjugates |
Exact mass characterization is a strict regulatory and quality control requirement for clinical diagnostics and therapeutic conjugates like PROTACs.
Due to its 71-atom spacer, Biotin-PEG23-amine is a highly effective choice for functionalizing quantum dots, magnetic beads, or biosensor surfaces. The extended length ensures that the biotin moiety extends beyond the hydration layer or polymer coating of the nanoparticle, enabling rapid and high-capacity binding to streptavidin-coated surfaces without steric hindrance .
In PROTAC development, the discrete PEG23 linker provides a highly flexible, highly soluble bridge. Its exact molecular weight allows for precise LC-MS validation of the synthesized degrader, while the long PEG chain ensures optimal spatial separation between the E3 ligase ligand and the target protein ligand .
For proteins that tend to precipitate upon modification with traditional hydrophobic linkers, the incorporation of the 23-unit PEG chain dramatically enhances the overall aqueous solubility of the conjugate. This enables higher degrees of labeling (DOL) without sacrificing protein recovery or assay signal-to-noise ratios .